Methyl 6,8-dichlorooctanoate
Description
Properties
IUPAC Name |
methyl 6,8-dichlorooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2O2/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFMCACQMRGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625666 | |
| Record name | Methyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58536-19-9 | |
| Record name | Methyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6,8 Dichlorooctanoate
Established Reaction Pathways for Chlorination of Hydroxychlorooctanoate Precursors
The most common and well-documented method for the synthesis of Methyl 6,8-dichlorooctanoate is the chlorination of its precursor, Methyl 8-chloro-6-hydroxyoctanoate. This transformation requires the selective replacement of the hydroxyl group with a chlorine atom, a reaction for which several chlorinating agents have been effectively employed.
Thionyl Chloride Mediated Halogenation: Mechanistic and Optimization Studies
Thionyl chloride (SOCl₂) is a widely utilized reagent for the conversion of alcohols to alkyl chlorides. Its reaction with Methyl 8-chloro-6-hydroxyoctanoate provides a direct route to this compound. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemicalbook.com
The reaction proceeds through the initial formation of a chlorosulfite ester intermediate. The subsequent substitution of the chlorosulfite group by a chloride ion can occur via different mechanisms depending on the reaction conditions, notably the presence or absence of a base like pyridine (B92270). masterorganicchemistry.com
The addition of a tertiary amine, most commonly pyridine, plays a crucial catalytic role in the thionyl chloride-mediated chlorination. Pyridine serves multiple functions in this reaction. Primarily, it acts as a base to neutralize the HCl generated during the formation of the chlorosulfite ester. quora.com This prevents the potential for acid-catalyzed side reactions.
Mechanistically, pyridine can also act as a nucleophilic catalyst. It can react with the chlorosulfite intermediate to form a pyridinium (B92312) salt. This intermediate is more susceptible to nucleophilic attack by the chloride ion. This pathway typically proceeds with an inversion of stereochemistry at the carbon center, following an Sₙ2 mechanism. masterorganicchemistry.comresearchgate.net In the absence of pyridine, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism, which results in the retention of stereochemistry. masterorganicchemistry.com For the synthesis of (R)-α-lipoic acid, achieving inversion of configuration at the C-6 position of the precursor is a key step.
A patent describing the synthesis of the related (-)-6,8-dichloro-octanoic acid from (+)-8-chloro-6-hydroxy-octanoic acid specifies the use of thionyl chloride in toluene (B28343) with a catalytic amount of pyridine. chemicalbook.com
The yield of this compound is highly dependent on the reaction parameters. A patent for the synthesis of the analogous ethyl ester, ethyl 6,8-dichlorooctanoate, reports a crude yield of approximately 88% when reacting ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride in the presence of pyridine. google.com
A specific example for the synthesis of (-)-6,8-dichloro-octanoic acid involves treating a solution of (+)-8-chloro-6-hydroxy-octanoic acid and a small amount of pyridine in toluene with thionyl chloride and refluxing the mixture for one hour, resulting in an 80% yield. chemicalbook.com The reaction temperature, stoichiometry of reagents, and reaction time are all critical factors that need to be optimized to maximize the yield and minimize the formation of byproducts.
Table 1: Thionyl Chloride Mediated Synthesis of 6,8-Dichlorooctanoic Acid Derivatives
| Precursor | Chlorinating Agent | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| (+)-8-chloro-6-hydroxy-octanoic acid | Thionyl chloride | Pyridine | Toluene | Reflux, 1 hour | (-)-6,8-dichloro-octanoic acid | 80% | chemicalbook.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | Pyridine | Not specified | Not specified | Ethyl 6,8-dichlorooctanoate | ~88% (crude) | google.com |
Contemporary Chlorination Strategies Utilizing Novel Reagents
While thionyl chloride remains a staple, modern synthetic chemistry has explored alternative chlorinating agents to improve safety, efficiency, and environmental friendliness.
Bis(trichloromethyl)carbonate, also known as triphosgene (B27547), is a solid, safer alternative to the highly toxic phosgene (B1210022) gas. scispace.com It has been successfully employed in the synthesis of ethyl 6,8-dichlorooctanoate. In this process, triphosgene is used in conjunction with N,N-dimethylformamide (DMF). google.com
The reaction proceeds through the in-situ formation of the Vilsmeier reagent from the reaction of triphosgene and DMF. This reagent then acts as the active chlorinating species. A patent details a method where ethyl 6-hydroxy-8-chlorooctanoate is dissolved in DMF, and a toluene solution of bis(trichloromethyl)carbonate is added. The reaction is carried out at 50-55°C for 8 hours, yielding ethyl 6,8-dichlorooctanoate with a molar yield of 90.6% and a purity of 98.1%. google.com By optimizing the reaction temperature to 70-75°C, the yield can be increased to 94.7%. google.com
Table 2: Bis(trichloromethyl)carbonate Mediated Synthesis of Ethyl 6,8-Dichlorooctanoate
| Precursor | Chlorinating Agent | Catalyst/Solvent | Reaction Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-dimethylformamide / Toluene | 50-55°C, 8 hours | Ethyl 6,8-dichlorooctanoate | 90.6% | 98.1% | google.com |
| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-dimethylformamide / Toluene | 70-75°C, 6 hours | Ethyl 6,8-dichlorooctanoate | 94.7% | 98.5% | google.com |
The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like DMF and an acid halide like phosphorus oxychloride (POCl₃) or thionyl chloride. chemistrysteps.comwikipedia.org However, the Vilsmeier reagent is also a potent agent for the chlorination of alcohols.
When DMF is used as a catalyst with thionyl chloride or as a co-reagent with bis(trichloromethyl)carbonate, the reaction proceeds through a Vilsmeier-type mechanism. The Vilsmeier reagent, a chloroiminium salt, is the active electrophile that reacts with the alcohol. scirp.orgresearchgate.net The subsequent nucleophilic attack by chloride on the activated alcohol leads to the formation of the alkyl chloride. This method offers an alternative to the direct use of more hazardous reagents and can be advantageous in terms of reaction control and yield. The use of solid phosgene (a source of bis(trichloromethyl)carbonate) with DMF as a catalyst is a documented industrial method for the preparation of ethyl 6,8-dichlorooctanoate. google.comgoogle.com
Stereoselective Synthesis of this compound and its Enantiomeric Forms
Chiral Resolution Techniques for Dichlorooctanoic Acid Derivatives
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. This is typically achieved by converting the enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated by techniques such as fractional crystallization. digitellinc.com
Diastereomeric Salt Formation:
A common strategy for resolving racemic carboxylic acids like 6,8-dichlorooctanoic acid or its precursors involves reaction with an enantiomerically pure chiral base to form diastereomeric salts. researchgate.netnih.gov For instance, the resolution of racemic 8-chloro-6-hydroxyoctanoic acid, a key precursor, has been accomplished using the enantiomers of α-methylbenzylamine. The reaction of the racemic acid with (R)-(+)-α-methylbenzylamine results in a pair of diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). Due to differences in solubility, one of these salts can be selectively crystallized from a suitable solvent. The optically pure acid is then recovered by treating the separated salt with a strong acid to break the ionic bond. nih.gov This method allows for the isolation of both the (+) and (-) enantiomers of 8-chloro-6-hydroxyoctanoic acid, which can then be converted to the corresponding enantiomers of this compound.
Enzymatic Resolution:
Biocatalysis offers a highly selective alternative for chiral resolution. Lipases, in particular, are effective for the kinetic resolution of racemic alcohols and esters. nih.govnih.gov A patented method describes the lipase-catalyzed resolution of racemic ethyl 6-hydroxy-8-chlorooctanoate, an immediate precursor to the target molecule. In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, using Lipase PS-D in an aqueous system can achieve a 46.7% yield of the (R)-6-hydroxy-8-chlorooctanoate with an enantiomeric excess (ee) of 93.1%. researchgate.net The unreacted ester and the hydrolyzed acid can be separated based on their different solubilities at various pH levels. researchgate.net This method provides an efficient and environmentally benign route to the chiral hydroxy-ester precursor.
| Resolving Agent/Method | Substrate | Principle | Outcome |
| (+)- or (-)-α-Methylbenzylamine | Racemic 8-chloro-6-hydroxyoctanoic acid | Formation of diastereomeric salts with different solubilities, allowing separation by fractional crystallization. | Isolation of enantiomerically pure (+) and (-) 8-chloro-6-hydroxyoctanoic acid. |
| Lipase (e.g., Lipase PS-D) | Racemic ethyl 6-hydroxy-8-chlorooctanoate | Enantioselective hydrolysis of one ester enantiomer, allowing separation of the remaining enantiomerically enriched ester from the acid product. researchgate.net | Production of (R)-6-hydroxy-8-chlorooctanoate with high enantiomeric excess. researchgate.net |
Implementation of Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis
Asymmetric synthesis aims to directly create a chiral molecule in an enantiomerically pure form, often employing a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. iupac.org
Resolving Agents in Synthesis:
As detailed in the previous section, chiral resolving agents like the enantiomers of α-methylbenzylamine are crucial for the diastereomeric salt resolution of 6,8-dichlorooctanoic acid precursors. Other commonly used resolving agents for carboxylic acids include alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as 1-phenylethylamine. digitellinc.comnih.gov The choice of resolving agent and solvent system is critical and often determined empirically to achieve the best separation of the diastereomeric salts. digitellinc.com
Chiral Auxiliaries:
While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of using chiral auxiliaries are well-established and applicable. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are powerful tools for controlling stereochemistry in reactions such as alkylations and aldol (B89426) condensations. scispace.comwikipedia.orgprinceton.edu
A hypothetical application could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to an appropriate carboxylic acid fragment to form a chiral amide. The enolate of this amide could then undergo a diastereoselective alkylation to introduce substituents at the alpha position with high stereocontrol. princeton.edu For synthesizing the C6-stereocenter of the target molecule, a strategy could involve the asymmetric alkylation of a chiral amide derived from a shorter carboxylic acid chain to introduce the rest of the carbon backbone with the desired stereochemistry. After the key stereocenter is set, the auxiliary can be cleaved and recovered for reuse. iupac.org Oppolzer's camphorsultam is another versatile auxiliary used for similar transformations, offering high levels of stereocontrol due to its rigid bicyclic structure, which effectively shields one face of the enolate from attack. scispace.comwikipedia.orgresearchgate.net
Enantioselective Pathways to Optically Pure Dichlorinated Intermediates
Enantioselective pathways focus on generating the desired stereoisomer from the outset, often through the use of chiral catalysts or by starting from a chiral precursor.
Synthesis from Chiral Precursors:
A robust strategy for obtaining enantiopure this compound is to start with a chiral building block that already contains the required stereocenter. The enantiomers of 8-chloro-6-hydroxyoctanoic acid, obtained via resolution as described previously, are ideal precursors. The stereospecific conversion of the hydroxyl group at C6 to a chloride is a critical step. The choice of chlorinating agent can determine the stereochemical outcome (retention or inversion).
Inversion of Stereochemistry: The reaction of a chiral alcohol with thionyl chloride (SOCl₂) in the presence of pyridine typically proceeds with inversion of configuration via an Sₙ2 mechanism. This has been demonstrated in a synthetic route to (R)-alpha-lipoic acid, where (R)-(-)-methyl 8-chloro-6-hydroxyoctanoate is treated with thionyl chloride and pyridine to yield (S)-methyl 6,8-dichlorooctanoate through inversion at the C6 position.
Retention of Stereochemistry: It has been shown that using thionyl chloride with a catalytic amount of titanium tetrachloride (TiCl₄) can lead to chlorination with a high degree of retention of configuration for various chiral alcohols. scispace.comorgsyn.org This method proceeds through a proposed front-side attack mechanism. scispace.comorgsyn.org
| Chlorination Reagent | Typical Stereochemical Outcome | Mechanism Notes |
| Thionyl chloride (SOCl₂) with Pyridine | Inversion | Proceeds via a classic Sₙ2 mechanism. |
| Thionyl chloride (SOCl₂) with catalytic TiCl₄ | Retention | Proposed to involve chelation by TiCl₄ and front-side delivery of the chloride. scispace.comorgsyn.org |
| PPh₃ / NCS | Inversion or Retention | Outcome is dependent on substrate structure and reaction conditions. nih.gov |
Asymmetric Catalysis:
Another powerful approach is the use of catalytic enantioselective reactions. For instance, the Sharpless asymmetric dihydroxylation or epoxidation of an unsaturated precursor can establish the stereocenter at C6. researchgate.netrsc.org A synthesis of (R)-(+)-α-lipoic acid, which shares the C6 stereocenter, utilizes the Sharpless asymmetric epoxidation of an allylic alcohol precursor to set the absolute configuration. rsc.org This epoxy alcohol is then converted through several steps into the final product. A similar strategy could be envisioned for this compound, where an unsaturated octenoate ester undergoes an asymmetric transformation to create the chiral center at C6, which is subsequently converted to the chloride.
Chemical Reactivity and Functional Group Transformations of Methyl 6,8 Dichlorooctanoate
Nucleophilic Substitution Reactions at Vicinal Halogen Centers
The presence of two chlorine atoms on the octanoate (B1194180) chain, specifically at the 6th and 8th positions, makes Methyl 6,8-dichlorooctanoate a prime substrate for nucleophilic substitution reactions. These reactions are fundamental to the synthesis of various derivatives, most notably sulfur-containing compounds. The chlorine atoms can be displaced by a range of nucleophiles under specific reaction conditions, enabling the strategic introduction of new functional groups.
Intramolecular Cyclization to Form Dithiolane Rings
A significant application of nucleophilic substitution on this compound is the synthesis of α-lipoic acid, a compound featuring a five-membered dithiolane ring. google.com This transformation is achieved through a reaction with an alkali metal disulfide, such as sodium disulfide (Na₂S₂). google.com The process involves the sequential displacement of both chlorine atoms by sulfur nucleophiles, leading to an intramolecular cyclization.
The reaction is typically carried out by adding a solution of this compound in ethanol (B145695) to a refluxing solution of sodium sulfide (B99878) and sulfur, which together form the sodium disulfide reagent. google.com Following the substitution and cyclization, the ester is saponified, usually with aqueous sodium hydroxide, and the resulting product is acidified to yield α-lipoic acid. google.com This reaction highlights a robust method for constructing the 1,2-dithiolane (B1197483) ring system, a key structural feature for the biological activity of lipoic acid and its analogues.
| Reactant | Reagent | Solvent | Conditions | Key Transformation |
|---|---|---|---|---|
| This compound | Sodium Disulfide (from Na₂S and Sulfur) | 95% Ethanol | Addition of ester to refluxing reagent solution over several hours, followed by heating. | Formation of 1,2-dithiolane ring via double nucleophilic substitution. |
Regioselectivity and Stereoselectivity in Substitution Pathways
Regioselectivity : The initial attack by the disulfide nucleophile is expected to occur preferentially at the less sterically hindered primary carbon (C-8). This intermolecular Sₙ2 reaction displaces the first chlorine atom. The resulting intermediate then undergoes a second, intramolecular Sₙ2 reaction, where the terminal sulfur atom attacks the secondary carbon (C-6), displacing the second chlorine atom and closing the five-membered ring. This sequence determines the regiochemical outcome of the cyclization.
Stereoselectivity : The Sₙ2 mechanism involves a backside attack by the nucleophile relative to the leaving group, resulting in an inversion of configuration at the stereocenter. masterorganicchemistry.com In the cyclization of this compound, the crucial step for the final product's stereochemistry is the intramolecular attack at the chiral C-6 center. The stereochemical outcome is dependent on the stereochemistry of the starting material. Stereospecific reactions like Sₙ2 displacements are critical for achieving stereocontrol in the synthesis of complex molecules. nih.gov The mechanism of halogenation reactions often proceeds through a cyclic halonium ion, which leads to anti-addition products upon nucleophilic attack. masterorganicchemistry.comlibretexts.org
Modifications of the Methyl Ester Moiety
The methyl ester group in this compound provides another site for chemical modification, allowing for transformations such as transesterification, reduction, and potential oxidation of the adjacent alkyl chain.
Transesterification Studies
The methyl ester can be converted into other esters through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the methanol (B129727) by-product is typically removed. This method is versatile; for instance, ethyl 6,8-dichlorooctanoate and other lower alkyl esters have been shown to be equally effective substrates for subsequent reactions like dithiolane formation. google.com
Furthermore, transesterification can be employed for chiral resolution. By reacting the racemic ester with an optically active alcohol, such as menthol (B31143) or borneol, a mixture of diastereomeric esters is formed, which can then be separated by techniques like fractional crystallization. google.com
| Starting Ester | Alcohol Reactant | Catalyst | Potential Product | Purpose |
|---|---|---|---|---|
| This compound | Ethanol | Acid or Base | Ethyl 6,8-dichlorooctanoate | Alternative substrate synthesis google.com |
| This compound | Optically Active Alcohol (e.g., Menthol) | Acid or Base | Diastereomeric Menthyl Esters | Chiral resolution google.com |
| Methyl Octanoate (general) | 2-Hexyldecanol | Acid or Base | 2-Hexyldecyl Octanoate | Synthesis of different ester derivatives |
Reductive Conversions of the Carboxyl Ester
The carboxyl ester functional group can be reduced to a primary alcohol, yielding 6,8-dichlorooctan-1-ol. This conversion requires a potent reducing agent.
Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org
For greater selectivity, alternative methods such as titanocene-catalyzed hydrosilation can be employed. This system shows high functional group compatibility and can cleanly reduce esters to alcohols, even in the presence of other sensitive groups like halogens, as demonstrated by the clean conversion of ethyl 6-bromohexanoate (B1238239) to 6-bromo-1-hexanol. researchgate.net This suggests that the dichloro-functionality in this compound would likely be well-tolerated under these milder reduction conditions. researchgate.net
| Reducing Agent | Reactivity with Esters | Product | Selectivity |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong, highly reactive | Primary Alcohol | Low chemoselectivity, reduces many functional groups libretexts.orglibretexts.org |
| Sodium Borohydride (NaBH₄) | Generally unreactive | No reaction | Not suitable for ester reduction libretexts.org |
| Titanocene catalyst / (EtO)₃SiH | Effective under catalytic conditions | Primary Alcohol | High functional group tolerance (e.g., halogens) researchgate.net |
Explorations into Oxidative Pathways of the Octanoate Chain
The oxidation of the saturated alkyl chain of this compound represents a more challenging transformation. The oxidation of long-chain alkanes and their derivatives typically requires harsh conditions or specialized catalytic systems. researchgate.netcsic.es General oxidation reactions of long-chain esters can lead to the formation of products like ketones or additional carboxylic acids.
The selective oxidation of fatty alcohols to aldehydes and carboxylic acids has been achieved using clean oxidants like molecular oxygen or hydrogen peroxide with heterogeneous catalysts. researchgate.netcsic.es However, the oxidation of non-activated C-H bonds in aliphatic chains is known to be difficult. csic.es The presence of the electron-withdrawing chlorine atoms at the C-6 and C-8 positions could potentially influence the reactivity of adjacent C-H bonds towards oxidation, though specific studies on this substrate are not widely documented. Any potential oxidation would have to compete with the reactivity of the existing functional groups.
Methyl 6,8 Dichlorooctanoate As a Key Intermediate in Target Molecule Synthesis
Pivotal Role in the Academic Synthesis of Alpha-Lipoic Acid (Thioctic Acid) and its Structural Analogs
The primary and most extensively documented application of methyl 6,8-dichlorooctanoate is its role as a key intermediate in the synthesis of alpha-lipoic acid (also known as thioctic acid). synzeal.com Lipoic acid is a naturally occurring antioxidant and a vital coenzyme in mitochondrial metabolic pathways. The synthesis of lipoic acid and its structural analogs often relies on the precise placement of sulfur atoms, for which this compound serves as an ideal starting scaffold.
The synthesis of this compound itself is a well-defined multi-step process that has been subject to various optimization strategies. A common and effective pathway begins with a precursor such as a lower alkyl 8-chloro-6-ketooctanoate. google.com
The key steps in a typical synthesis design are:
Reduction of the Keto Group: The process often starts with the reduction of the ketone at the 6-position to a hydroxyl group. A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone to yield the corresponding methyl 8-chloro-6-hydroxyoctanoate. google.comgoogle.com
Process optimization efforts have focused on improving efficiency and safety. For instance, some methods employ a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, during the subsequent conversion to lipoic acid, which can enhance reaction rates and yields in a biphasic system. patsnap.com
The conversion of this compound to alpha-lipoic acid hinges on a critical nucleophilic substitution reaction where both chlorine atoms are replaced by sulfur, followed by the formation of a cyclic disulfide bond. This transformation is known as thiolation and cyclization.
The most common method involves reacting the dichlorooctanoate ester with a source of sulfur, such as an alkali metal disulfide (e.g., sodium disulfide, Na₂S₂). google.com In many procedures, this is generated in situ by reacting sodium sulfide (B99878) (Na₂S) with elemental sulfur (S₈). google.com The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water or ethanol and n-propanol, under reflux conditions (e.g., 82-84°C). google.comgoogle.com The nucleophilic disulfide anion attacks the carbon atoms bearing the chlorine atoms, displacing them and forming the dithiolane ring characteristic of lipoic acid in a single concerted or sequential process. The resulting ester of lipoic acid is then hydrolyzed to yield the final acid product. patsnap.com
The efficiency of this crucial step is paramount, with reported yields for the final R,S-thioctic acid reaching between 71% and 76% of the theoretical maximum after purification. google.comgoogle.com
Table 1: Selected Thiolation/Cyclization Conditions for Alpha-Lipoic Acid Synthesis
| Starting Material | Key Reagents | Solvent System | Temperature | Reported Yield | Source |
|---|---|---|---|---|---|
| Ethyl 6,8-dichlorooctanoate | Sodium sulfide (Na₂S), Sulfur (S₈) | Ethanol, n-Propanol, Water | 82-84°C (Reflux) | 71-76% (R,S-Thioctic Acid) | google.comgoogle.com |
| Methyl (S)-6,8-dichlorooctanoate | Sodium sulfide hydrate (B1144303), Sulfur (S₈) | Ethanol, n-Propanol, Water | 82-84°C (Reflux) | 70-79% (R-Thioctic Acid) | google.com |
| Ethyl 6,8-dichlorooctanoate | Sodium sulfide, Sulfur (S₈), Tetrabutylammonium bromide | Water | 82-83°C | Not specified | patsnap.com |
| Lower alkyl 6,8-dichlorooctanoate | Alkali metal disulfide (e.g., Na₂S₂) | Not specified | Not specified | Not specified | google.com |
While alpha-lipoic acid exists as two enantiomers (R and S), the R-enantiomer is the naturally occurring, biologically active form. Consequently, there is significant interest in stereoselective synthesis to produce enantiopure R-alpha-lipoic acid. This is effectively achieved by using an enantiomerically pure starting material.
Patented methods describe the synthesis of R-thioctic acid starting from methyl (S)-6,8-dichlorooctanoate. google.comgoogle.com By starting with the pure (S)-enantiomer of the dichloro-ester, the subsequent thiolation and cyclization reaction proceeds with retention of stereochemistry at the C6 position, leading to the formation of the desired R-enantiomer of lipoic acid. For example, reacting 0.1 mol of methyl (S)-6,8-dichlorooctanoate with sulfur and sodium sulfide hydrate can produce pure R-thioctic acid with yields reported in the range of 70% to 79%. google.com This highlights the pivotal role of chiral dichlorooctanoate precursors in accessing the biologically relevant form of lipoic acid.
Exploration as a Versatile Building Block for Diverse Organic Scaffolds
While the synthesis of alpha-lipoic acid and its analogs is the predominant application, the chemical structure of this compound inherently makes it a versatile building block. chemicalbook.com The two reactive C-Cl bonds allow for differential or sequential nucleophilic substitution reactions. This enables the introduction of various functional groups, not just sulfur, potentially leading to a range of modified octanoic acid derivatives. These derivatives, serving as non-redox-active analogs of lipoic acid, are valuable tools for studying biochemical pathways and redox-independent mechanisms in biological systems. However, its application remains highly specialized, with most research focusing on its utility as a precursor for molecules structurally related to thioctic acid.
Research on Scale-Up Methodologies for Industrial Synthesis of Dichlorooctanoate Esters
The transition from laboratory-scale synthesis to industrial production of dichlorooctanoate esters requires a focus on cost-effectiveness, safety, and efficiency. Research into scale-up methodologies has identified several key factors for optimization.
In the chlorination step, thionyl chloride is often preferred over alternatives like phosphorus trichloride (B1173362) (PCl₃) because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that are easier to remove from the reaction mixture. Some industrial processes may use solid phosgene (B1210022) as the chlorinating agent. lookchem.com
Solvent choice and recovery are also critical economic and environmental considerations. Benzene, for example, can be recycled via distillation to minimize waste and reduce costs. Purification of the final product is crucial to ensure high quality for subsequent pharmaceutical synthesis. Vacuum distillation is a common method used to achieve high purity, with one process reporting a purity of 99.71% after distillation and subsequent processing. lookchem.com These industrial protocols underscore the compound's role as a commercially important precursor to lipoic acid. lookchem.com
Table 2: Industrial Scale-Up Parameters for Dichlorooctanoate Ester Synthesis
| Parameter | Method/Reagent | Rationale/Benefit | Source |
|---|---|---|---|
| Chlorination Agent | Thionyl Chloride (SOCl₂) or Solid Phosgene | Gaseous byproducts (SO₂, HCl) are easily removed. | lookchem.com |
| Catalyst | Pyridine (B92270) or N,N-dimethylbenzylamine | Neutralizes HCl, preventing side reactions; acts as acid-binding agent. | lookchem.com |
| Solvent Management | Benzene (recyclable) | Distillation allows for solvent reuse, minimizing waste and cost. | |
| Purification | Vacuum Distillation | Effective for separating the product from impurities, ensuring high purity (e.g., >96-99%). | lookchem.com |
| Yield Optimization | Stoichiometric control of reagents | Prevents over-chlorination and byproduct formation. |
Advanced Analytical Methodologies for Research Characterization of Methyl 6,8 Dichlorooctanoate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in verifying the chemical structure and assessing the purity of synthesized Methyl 6,8-dichlorooctanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
The ¹³C NMR spectrum provides further structural confirmation by detecting each unique carbon atom in the molecule. udel.edu The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. libretexts.org Carbons bonded to chlorine (C6 and C8) would appear in the range of 40-65 ppm, while the methoxy (B1213986) carbon (-OCH₃) would resonate around 51-52 ppm. The remaining methylene (B1212753) carbons of the alkyl chain would have signals in the aliphatic region (20-40 ppm). organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (C=O) | - | ~174 |
| C2 (-CH₂-) | ~2.3 | ~34 |
| C3 (-CH₂-) | ~1.6 | ~25 |
| C4 (-CH₂-) | ~1.4 | ~28 |
| C5 (-CH₂-) | ~1.8 | ~38 |
| C6 (-CHCl-) | ~4.1 | ~60 |
| C7 (-CH₂-) | ~2.2 | ~42 |
| C8 (-CH₂Cl) | ~3.7 | ~45 |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound or the yield of a reaction without the need for a calibration curve specific to the analyte. The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. libretexts.org
To assess the purity of this compound, a high-purity, certified internal standard with known concentration is added to a precisely weighed sample of the compound. The internal standard must have at least one resonance that is well-resolved from the signals of the analyte. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the known amount of the internal standard, the absolute quantity and thus the purity of the analyte can be calculated. This method is crucial for creating reference standards and for accurately determining the yield of synthesis reactions, such as the esterification of 6,8-dichlorooctanoic acid or the chlorination of a precursor. google.com
This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. However, by reacting the chiral compound with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra. hmdb.ca
A relevant strategy for determining the enantiomeric purity of precursors to this compound involves the use of CDAs like (S)-(+)-O-acetylmandelic acid. google.comgoogle.com For example, the precursor methyl 8-chloro-6-hydroxyoctanoate can be esterified with the CDA. In the resulting diastereomeric esters, the protons near the newly formed chiral center will experience different magnetic environments. This leads to separate, distinguishable signals in the ¹H-NMR spectrum for each diastereomer, allowing for the integration of these signals to determine the enantiomeric excess (e.e.) of the original alcohol. google.com This analytical step is vital for syntheses where stereochemical control is desired.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and inferring the structure of this compound by analyzing its fragmentation pattern upon ionization. docbrown.info The compound has a molecular formula of C₉H₁₆Cl₂O₂ and a monoisotopic mass of approximately 226.05 Da. nih.govaxios-research.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum would display an [M]⁺ peak, an [M+2]⁺ peak (approximately 65% the intensity of M⁺), and an [M+4]⁺ peak (approximately 10% the intensity of M⁺). pharmaffiliates.com
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion and the loss of the carbomethoxy group (•COOCH₃) resulting in an [M-59]⁺ ion. docbrown.info Cleavage can also occur at the C-Cl bonds, leading to fragments corresponding to the loss of one or both chlorine atoms.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 226/228/230 | [C₉H₁₆Cl₂O₂]⁺ | Molecular ion ([M]⁺) cluster |
| 195/197 | [C₉H₁₅ClO₂]⁺ | Loss of one chlorine atom ([M-Cl]⁺) |
| 191/193 | [C₈H₁₃Cl₂O]⁺ | Loss of methoxy radical ([M-OCH₃]⁺) |
| 167/169 | [C₇H₁₂Cl₂]⁺ | Loss of carbomethoxy group ([M-COOCH₃]⁺) |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
| 59 | [C₂H₃O₂]⁺ | Carbomethoxy ion ([COOCH₃]⁺) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are used to confirm the presence of specific functional groups within a molecule by probing their characteristic vibrational frequencies. A patent for the synthesis of α-lipoic acid, a downstream product, confirms the use of IR spectroscopy for product identification. googleapis.com
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band from the carbonyl (C=O) stretch of the ester group, expected in the region of 1735-1750 cm⁻¹. Other key absorptions include the C-O single bond stretches of the ester, typically found between 1000 and 1300 cm⁻¹, and the C-H stretching vibrations of the aliphatic chain just below 3000 cm⁻¹. libretexts.org The C-Cl stretching vibrations would appear in the fingerprint region, generally between 600 and 800 cm⁻¹, providing direct evidence of halogenation.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850–2960 | Medium-Strong |
| C=O Stretch | Ester | 1735–1750 | Strong |
| C-O Stretch | Ester | 1000–1300 | Strong |
Chromatographic Separation Techniques for Purification and Quantification
Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from reaction mixtures and for assessing its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable. pharmacompass.com
Purification of the crude product after synthesis is often achieved by fractional distillation under reduced pressure. googleapis.com For analytical purposes and for the purification of smaller quantities, chromatography is preferred.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A patent related to its synthesis specifies the use of a GC instrument with a specific column for analysis. google.com A nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5), would be appropriate, with separation occurring based on the boiling points of the components. A Flame Ionization Detector (FID) provides excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and positive identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. For purity assessment and quantification, a reversed-phase method using a C18 or C8 column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) and water is a standard approach. Detection can be achieved using a UV detector at low wavelengths (~210 nm) or, for greater sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). libretexts.org
For the separation of enantiomers, chiral HPLC is a powerful alternative to NMR with chiral derivatizing agents. Using a column with a chiral stationary phase (CSP), the enantiomers of this compound can be directly separated, allowing for highly accurate determination of enantiomeric purity. google.com
Table 4: Summary of Chromatographic Techniques for this compound
| Technique | Stationary Phase (Example) | Mobile Phase | Detector | Application |
|---|---|---|---|---|
| GC | Nonpolar (e.g., DB-1) | Inert Gas (He, N₂) | FID, MS | Purity analysis, Quantification |
| HPLC (Reversed-Phase) | C18, C8 | Acetonitrile/Water or Methanol/Water | UV, ELSD, MS | Purity analysis, Quantification, Purification |
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 58536-19-9 | C₉H₁₆Cl₂O₂ |
| Ethyl 6,8-dichlorooctanoate | 1070-64-0 | C₁₀H₁₈Cl₂O₂ |
| 6,8-Dichlorooctanoic acid | 41443-60-1 | C₈H₁₄Cl₂O₂ |
| Methyl 8-chloro-6-hydroxyoctanoate | 75033-15-7 | C₉H₁₇ClO₃ |
| (S)-(+)-O-acetylmandelic acid | 7322-83-0 | C₁₀H₁₀O₄ |
| α-Lipoic acid | 1077-28-7 | C₈H₁₄O₂S₂ |
| Acetonitrile | 75-05-8 | C₂H₃N |
| Methanol | 67-56-1 | CH₄O |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly powerful for assessing the purity of a sample and for separating its stereoisomers.
Purity Analysis
For purity determination, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.com In this mode, the compound is separated on a non-polar stationary phase with a polar mobile phase. google.com The principle involves partitioning the analyte between the two phases; impurities with different polarities will elute at different times, allowing for their separation and quantification. A Diode Array Detector (DAD) is often used as it can provide spectral information, aiding in the identification of unknown impurity peaks. researchgate.net
The development of a stability-indicating HPLC method is crucial, which involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat) to ensure that all potential degradation products can be separated from the main compound. ijtsrd.com For halogenated compounds, careful optimization of the mobile phase, including its pH and solvent composition, is necessary to achieve sharp peaks and good resolution. acs.org
Interactive Table 1: Typical HPLC Purity Method Parameters for this compound
| Parameter | Typical Value/Condition | Rationale |
| HPLC Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar organic molecules. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for a wide range of organic compounds. acs.org |
| Mobile Phase | Acetonitrile and Water (Gradient) | Acetonitrile is a common organic modifier offering good peak shape and lower pressure than methanol. A gradient elution (e.g., starting at 50% acetonitrile and increasing to 95%) is used to elute compounds with a wide range of polarities. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. acs.org |
| Column Temp. | 30 - 40 °C | Controls viscosity and can improve peak shape and selectivity. google.com |
| Detector | UV/Diode Array Detector (DAD) | The ester carbonyl group provides a chromophore for UV detection (typically ~210-220 nm). DAD allows for peak purity assessment. researchgate.net |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. acs.org |
Chiral Resolution
This compound possesses a chiral center at the C-6 position, meaning it exists as a pair of enantiomers ((R) and (S) forms). Since these enantiomers can have different biological activities, their separation and quantification are critical. Direct enantioseparation by HPLC using a Chiral Stationary Phase (CSP) is the most effective method. rsc.orgcsfarmacie.cz
Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemic compounds, including esters. unitn.eu The separation typically occurs in normal-phase mode, where the differential interaction (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector on the CSP leads to different retention times. csfarmacie.cz The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like 2-propanol), is critical for achieving baseline separation. csfarmacie.cz
Interactive Table 2: Example HPLC Chiral Resolution Conditions for this compound
| Parameter | Typical Value/Condition | Rationale |
| HPLC Mode | Normal-Phase Chiral Chromatography | Preferred mode for many polysaccharide-based CSPs, offering excellent selectivity. csfarmacie.cz |
| Column | Cellulose or Amylose-based CSP | These are broad-spectrum chiral stationary phases effective for separating enantiomers of many compound classes, including esters. unitn.eu |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | The non-polar alkane and polar alcohol modifier allow for tuning the retention and selectivity of the separation. csfarmacie.cz |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize the balance between resolution and analysis time. |
| Column Temp. | 25 °C (Ambient) | Temperature can significantly affect chiral recognition; ambient or sub-ambient temperatures often improve resolution. |
| Detector | UV/DAD (e.g., 215 nm) | Provides sensitive detection for the ester. |
| Elution Order | To be determined experimentally | The elution order of (R) and (S) enantiomers depends on the specific CSP and conditions used and must be confirmed with a pure enantiomeric standard. unitn.eu |
Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. It is ideal for identifying trace volatile impurities in the final product and for monitoring the progress of the synthesis of this compound.
Volatile Component Analysis
Volatile organic compounds (VOCs) can be present in this compound as residual solvents from the synthesis or as volatile by-products. Static Headspace (SHS) sampling coupled with GC and a Mass Spectrometry (MS) detector is a highly effective method for this analysis. nih.gov In this technique, the sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (headspace) above the sample. nih.gov A portion of this gas is then injected into the GC-MS system.
The GC separates the individual volatile components, and the MS detector fragments the molecules, producing a unique mass spectrum for each component that acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. nih.govembrapa.br
Interactive Table 3: Typical GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Typical Value/Condition | Rationale |
| Sampling | Static Headspace (SHS) | Isolates volatile components from the non-volatile sample matrix, preventing contamination of the GC system. nih.gov |
| Vial Temp. | 80 - 130 °C | Optimized to ensure efficient partitioning of analytes into the headspace without causing sample degradation. nih.gov |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | A standard, low-polarity column suitable for separating a wide variety of volatile organic compounds. researchgate.net |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas providing good chromatographic efficiency. researchgate.net |
| Oven Program | e.g., 40°C (hold 5 min), then ramp 10°C/min to 250°C | A temperature program is used to separate highly volatile compounds at the beginning and then elute less volatile components in a reasonable time. researchgate.net |
| Detector | Mass Spectrometry (MS) | Provides definitive identification of unknown volatile impurities by comparing their mass spectra to a reference library. embrapa.br |
Reaction Monitoring
GC is an invaluable tool for real-time or near-real-time monitoring of chemical reactions, such as the esterification of 6,8-dichlorooctanoic acid or the chlorination of a precursor. oup.comgoogle.com By taking small aliquots from the reaction mixture at different time points and analyzing them by GC, chemists can track the consumption of reactants and the formation of the desired product, this compound, as well as any intermediates or by-products. google.com
For this application, a fast analysis time is often prioritized. A Flame Ionization Detector (FID) is commonly used due to its robustness, wide linear range, and universal response to organic compounds. oiv.int This allows for the relative quantification of all components in the reaction mixture to determine the reaction's progress and endpoint. oiv.int
Interactive Table 4: Typical GC-FID Conditions for Reaction Monitoring
| Parameter | Typical Value/Condition | Rationale |
| Injection | Split Injection (e.g., 50:1 split ratio) | Prevents column overloading from concentrated reaction mixture components and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Column | Mid-polarity (e.g., DB-17) or non-polar (e.g., DB-5) capillary column | Choice depends on the polarity of reactants, products, and by-products to be separated. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can be used to decrease analysis time. |
| Oven Program | Isothermal or a fast temperature ramp | A simple, fast program is designed to separate the key components (reactant, product) quickly to provide rapid feedback on the reaction status. |
| Detector | Flame Ionization Detector (FID) | Provides reliable quantitative data on the relative amounts of organic compounds in the sample. oiv.int |
| Detector Temp. | 275 - 300 °C | Kept higher than the final oven temperature to prevent condensation of analytes. |
Computational and Theoretical Studies on Methyl 6,8 Dichlorooctanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For a molecule like Methyl 6,8-dichlorooctanoate, these calculations can reveal insights into its stability, reactivity, and electronic characteristics, which are governed by the interplay of its ester functional group and the two chlorine substituents on the flexible octanoate (B1194180) chain.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the eight-carbon chain in this compound allows it to adopt a multitude of three-dimensional arrangements, or conformations. A thorough conformational analysis is crucial as the geometry of the molecule can significantly influence its physical properties and reactivity.
A systematic conformational search would typically be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT) to refine the energies of the most stable conformers. The goal is to map the potential energy surface and identify the global minimum energy structure, as well as other low-energy conformers. The presence of two stereocenters at positions 6 and 8 would also be a key consideration in this analysis.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) |
| Anti-Anti | 180° | 0.00 |
| Anti-Gauche | 60° | 0.85 |
| Gauche-Anti | 60° | 0.90 |
| Gauche-Gauche | 60° | 1.75 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Orbital Theory Applications to Reaction Mechanisms
Molecular Orbital (MO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules. libretexts.orglibretexts.orghuntresearchgroup.org.ukyoutube.com By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict the most likely sites for nucleophilic and electrophilic attack.
For this compound, the HOMO would likely be localized around the oxygen atoms of the ester group and the chlorine atoms, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl carbon and the carbons bearing the chlorine atoms (C6 and C8), suggesting these are the most susceptible sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -10.5 | Localized on ester oxygen and chlorine atoms |
| LUMO | -1.2 | Localized on carbonyl carbon and C6, C8 |
| HOMO-LUMO Gap | 9.3 | Indicates high kinetic stability |
Note: This table presents hypothetical data for illustrative purposes.
In Silico Modeling of Reaction Pathways
Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, key reactions of interest would include its synthesis via chlorination and its subsequent functionalization through substitution reactions.
Transition State Characterization of Chlorination and Substitution Reactions
The synthesis of this compound likely involves the chlorination of a suitable precursor. libretexts.orgmasterorganicchemistry.commit.edu Computational methods can be used to model the reaction pathway, including the identification and characterization of transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
Similarly, substitution reactions at the chlorinated carbons (C6 and C8) could be modeled to understand their mechanisms. By calculating the structures and energies of the transition states for different potential pathways (e.g., SN1 vs. SN2), the most favorable mechanism can be predicted.
Theoretical Prediction of Reaction Selectivity and Kinetic Parameters
A key challenge in the synthesis and reaction of polyfunctional molecules like this compound is controlling selectivity. Computational chemistry can be a powerful tool in predicting the regioselectivity and stereoselectivity of reactions. youtube.comresearchgate.netresearchgate.net
For instance, in the chlorination of the octanoate precursor, calculations could predict whether chlorination is more likely to occur at the 6- or 8-position, and the relative reactivity of other positions along the carbon chain. libretexts.org This is achieved by comparing the activation energies for the formation of the different possible products. Furthermore, theoretical calculations can provide estimates of kinetic parameters such as rate constants, which can be compared with experimental data if available. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net
Computational Approaches to Understanding Molecular Interactions
The way this compound interacts with other molecules, such as solvents or reactants, is governed by non-covalent interactions. Computational methods can be used to model and quantify these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Understanding these interactions is crucial for predicting the compound's solubility, its behavior in different chemical environments, and its potential to bind to other molecules. For example, the chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition in recent years. acs.orgnih.gov Modeling these interactions can provide a more complete picture of the chemical behavior of this compound.
Ligand Binding Studies with Biological Targets (e.g., Lipoate-Protein Ligases)
Ligand binding studies are crucial for understanding how a molecule like this compound might exert biological effects. These studies often involve computational docking and molecular dynamics simulations to model the interaction between the ligand and a target protein. A key potential target for this compound is the family of lipoate-protein ligases.
Lipoate-protein ligases (Lpl) are essential enzymes in many organisms, responsible for attaching lipoic acid, a vital cofactor, to various enzyme complexes involved in central metabolism. copernicus.orguntirta.ac.id The structural similarity between octanoic acid, a precursor in the lipoic acid synthesis pathway, and this compound suggests that the latter could act as a competitive inhibitor of lipoate-protein ligases.
A study on a novel lipoate-protein ligase from Mycoplasma hyopneumoniae, designated Mhp-LplJ, demonstrated that 6,8-dichlorooctanoate (the acid form of this compound) can inhibit the lipoylation of the dihydrolipoamide (B1198117) dehydrogenase (PdhD) protein. copernicus.org This inhibition was observed to arrest the growth of M. hyopneumoniae in vitro, highlighting the potential of this compound as an antimicrobial agent. copernicus.org In these experiments, 6,8-dichlorooctanoate was used at a final concentration of 1 mM. copernicus.org
Computational docking simulations can be employed to model the binding of this compound to the active site of lipoate-protein ligases. These simulations would predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, a computational study on the binding of various ligands to lipoate-protein ligase A (LplA) could serve as a methodological basis for investigating this compound. nih.gov Such studies typically involve preparing the three-dimensional structures of the ligand and the protein, performing docking using software like AutoDock, and analyzing the resulting binding poses and energies. nih.gov
The following table summarizes hypothetical results from a computational docking study of this compound with a lipoate-protein ligase, based on the inhibitory activity observed for the corresponding carboxylic acid.
| Parameter | Value | Reference |
| Ligand | This compound | N/A |
| Target Protein | Lipoate-Protein Ligase (e.g., Mhp-LplJ) | copernicus.org |
| Predicted Binding Affinity (kcal/mol) | -6.5 | Hypothetical |
| Key Interacting Residues | Arg120, Phe150, Leu200 | Hypothetical |
| Types of Interactions | Hydrophobic, Halogen bonds | Hypothetical |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Pathway Perturbations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect. mdpi.comirb.hr
For this compound, a QSAR model could be developed to predict its potential to perturb biochemical pathways. This would involve compiling a dataset of structurally related compounds with known activities on a specific pathway, such as fatty acid metabolism or pathways involving lipoic acid-dependent enzymes. mdpi.com Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic properties. nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the molecular descriptors to the biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new compounds, such as this compound, and to identify the key structural features that influence its activity.
While a specific QSAR model for the biochemical pathway perturbations of this compound is not currently available in the literature, the principles of QSAR can be applied. For example, a study on the inhibition of fatty acid amide hydrolase (FAAH) by a series of carbamic acid biphenyl (B1667301) esters successfully used QSAR to understand the steric and lipophilic requirements for potent inhibition. mdpi.com A similar approach could be taken for this compound and related halogenated fatty acid esters to predict their impact on metabolic enzymes.
The following table outlines the key components that would be required to build a QSAR model for predicting the biochemical pathway perturbations of this compound.
| Component | Description | Reference |
| Training Set | A diverse set of halogenated fatty acid esters with experimentally determined inhibitory activity on a target enzyme or pathway. | mdpi.com |
| Molecular Descriptors | Calculated properties of the molecules in the training set, such as molecular weight, logP, polarizability, and electronic parameters. | nih.gov |
| Statistical Method | A regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate descriptors with activity. | nih.gov |
| Validation | Statistical validation of the model's predictive power using techniques like cross-validation and an external test set. | nih.gov |
Molecular Dynamics Simulations for Investigating Environmental Fate (Methodological Studies)
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov In the context of environmental science, MD simulations can be used to investigate the fate of pollutants, such as this compound, in various environmental compartments like water and soil. copernicus.orgnih.gov
Methodological studies using MD simulations can provide insights into the degradation pathways and transport mechanisms of chlorinated organic compounds. These simulations can model the interactions of this compound with water molecules, soil components, and microorganisms at an atomic level. This allows for the investigation of processes such as hydrolysis, biodegradation, and sorption to soil particles.
For example, a methodological study could involve setting up a simulation box containing a single molecule of this compound surrounded by a large number of water molecules. By applying the principles of classical mechanics, the simulation would track the trajectory of each atom over a period of time, typically nanoseconds to microseconds. This would allow for the observation of conformational changes in the molecule and its interactions with the surrounding water molecules, which could provide clues about its solubility and potential for hydrolysis.
Furthermore, MD simulations can be used to study the interactions between this compound and enzymes from soil microorganisms that may be capable of degrading it. By modeling the binding of the molecule to the active site of such an enzyme, researchers can gain insights into the potential for biodegradation and the specific metabolic pathways involved.
The following table outlines the key steps in a methodological molecular dynamics simulation study to investigate the environmental fate of this compound.
| Step | Description | Reference |
| System Setup | A simulation box is created containing this compound and the relevant environmental components (e.g., water, soil minerals). | copernicus.org |
| Force Field Selection | A force field, which defines the potential energy of the system as a function of the atomic coordinates, is chosen to accurately describe the interactions between atoms. | nih.gov |
| Simulation | The MD simulation is run for a sufficient length of time to observe the desired processes, such as diffusion, conformational changes, or binding events. | nih.gov |
| Analysis | The trajectory data from the simulation is analyzed to extract information about the behavior of this compound in the simulated environment. | copernicus.org |
Biochemical and Mechanistic Investigations Utilizing Dichlorooctanoate Analogs
Studies on Lipoic Acid Metabolism and Salvage Pathways
Lipoic acid is an essential cofactor for several key multi-enzyme complexes involved in central metabolic pathways. The covalent attachment of lipoic acid to its target proteins, a process known as lipoylation, is crucial for their function. Organisms can either synthesize lipoic acid de novo or acquire it from their environment through salvage pathways, which are mediated by lipoate-protein ligases.
Methyl 6,8-Dichlorooctanoate as a Probe for Lipoate-Protein Ligase Enzymes (e.g., LplA2, PfLipL1, LipL2)
This compound, primarily through its hydrolyzed form 6,8-diClO, serves as a potent investigative tool for studying the activity of lipoate-protein ligases. As a structural analog of dihydrolipoate, the reduced form of lipoic acid, 6,8-diClO can interact with these enzymes, allowing researchers to probe their mechanisms. nih.govresearchgate.net
In the malaria parasite Plasmodium falciparum, the mitochondrion contains two essential enzymes for lipoylation: PfLipL1 and PfLipL2. nih.gov PfLipL1 functions as a redox switch, determining which proteins are lipoylated based on the redox state of lipoate. nih.govumich.edu Studies have shown that PfLipL1 can use 6,8-diClO as a substrate to modify the H-protein of the glycine (B1666218) cleavage system, and this modification occurs independently of the redox environment. nih.govresearchgate.net This is in contrast to the lipoylation of other substrates like the branched-chain dehydrogenase (BCDH) and α-ketoglutarate dehydrogenase (KDH), which require both PfLipL1 and PfLipL2 and are dependent on fully reduced dihydrolipoate. nih.govnih.gov The use of 6,8-diClO has been instrumental in demonstrating that the ligase enzymes themselves are not redox-sensitive, but rather the requirement is for a substrate in the reduced conformation. nih.gov
Research on Staphylococcus aureus has highlighted the potential of using lipoic acid analogs to interfere with its salvage pathway, which involves two lipoate-protein ligases, LplA1 and LplA2. researchgate.net A virtual screening campaign identified analogs that could bind to LplA2, leading to the transfer of these analogs to the E2 subunits of dehydrogenase complexes and resulting in non-functional enzymes. researchgate.net This approach demonstrates the utility of such analogs in probing the substrate specificity and function of LplA2.
In Mycoplasma hyopneumoniae, a newly identified lipoate-protein ligase, Mhp-LplJ, has been shown to be crucial for the organism's lipoic acid metabolism. nih.gov The activity of Mhp-LplJ can be inhibited by 6,8-diClO, demonstrating the compound's effectiveness as a probe in this model organism as well. nih.govresearchgate.net
Investigation of Metabolic Pathway Disruption in Model Organisms (e.g., Staphylococcus aureus, Mycoplasma hyopneumoniae)
The ability of 6,8-diClO to be utilized by lipoate-protein ligases leads to the disruption of essential metabolic pathways in various pathogenic organisms. By incorporating this non-functional analog into key enzymes, researchers can effectively study the consequences of metabolic pathway inhibition.
In Plasmodium falciparum, treatment with 6,8-diClO leads to the inhibition of parasite growth. nih.govnih.gov This is attributed to the covalent attachment of the analog to mitochondrial proteins like BCDH and KDH, leading to their irreversible inactivation. nih.govnih.gov This disruption of mitochondrial metabolism is ultimately lethal to the parasite.
Similarly, in Mycoplasma hyopneumoniae, the introduction of 6,8-diClO leads to the arrest of its growth in vitro. nih.govresearchgate.netresearchgate.net This occurs because the analog disrupts the lipoylation of PdhD, a lipoate-requiring protein, a reaction catalyzed by Mhp-LplJ. nih.gov The inhibition of this critical metabolic step highlights the vital role of lipoic acid metabolism for the survival of this bacterium.
In Staphylococcus aureus, the use of lipoic acid analogs that are transferred by LplA2 to dehydrogenase complexes results in a negative impact on their functionality and impairs the viability of the bacterium. researchgate.net This strategy of "hijacking" the salvage pathway provides a powerful method for studying the importance of these metabolic routes and for identifying potential new antimicrobial targets. researchgate.net
Elucidation of Enzyme-Substrate Analog Interactions and Inhibition Mechanisms
The utility of this compound and its acid form as biochemical probes lies in their specific interactions with lipoate-protein ligases and the subsequent inhibition of metabolic pathways. 6,8-diClO acts as a non-redox-active analog of dihydrolipoate. nih.gov The replacement of the sulfur atoms at the 6 and 8 positions with chlorine atoms eliminates its redox activity while maintaining a similar structural conformation to the natural substrate.
This structural mimicry allows 6,8-diClO to be recognized and utilized by lipoate-protein ligases. For instance, in P. falciparum, PfLipL1 adenylates 6,8-diClO and facilitates its attachment to target proteins. nih.gov A key finding is that this process is independent of the redox conditions, which contrasts with the strict redox dependence observed for the lipoylation of certain proteins with natural lipoate. nih.gov This has been crucial in dissecting the redox-gated mechanism of lipoate metabolism in the parasite. nih.gov
Binding affinity studies have provided quantitative insights into these interactions. For PfLipL1, the dissociation constant (Kd) for 6,8-diClO is 13 µM, and for its adenylated form (6,8-diClO-AMP), it is 0.09 µM. nih.gov These values indicate a strong interaction, particularly for the adenylated intermediate, which is comparable to the binding of the natural oxidized lipoyl-AMP.
The table below summarizes the binding affinities of various lipoate forms and analogs to PfLipL1.
| Ligand | Dissociation Constant (Kd) |
| Lipoate | 0.130 µM |
| Lipoyl-AMP | 0.020 µM |
| Dihydrolipoate | 94 µM |
| Dihydrolipoyl-AMP | 5.8 µM |
| 6,8-diClO | 13 µM |
| 6,8-diClO-AMP | 0.09 µM |
Data sourced from a study on lipoate ligase in Plasmodium falciparum. nih.gov
The mechanism of inhibition by 6,8-diClO is based on its incorporation into enzymes that normally rely on the redox activity of the lipoic acid cofactor. Once covalently attached, the enzyme becomes non-functional because the chlorine atoms cannot participate in the electron transfer and acyl group transfer reactions that are characteristic of the dithiolane ring of lipoic acid.
Research into Structural Homologies of Dichlorooctanoate Esters with Other Fatty Acid Derivatives in Biochemical Systems
The effectiveness of this compound as a molecular probe is fundamentally due to its structural homology with natural fatty acid derivatives, specifically lipoic acid. The octanoic acid backbone is a common feature in fatty acid metabolism. Lipoic acid itself is a derivative of octanoic acid, with two sulfur atoms attached at the C6 and C8 positions, forming a dithiolane ring. nih.gov
This principle of structural analogy is a cornerstone of inhibitor design and the development of biochemical probes. Other halogenated fatty acid analogs, such as 8-bromooctanoate, have also been used in similar studies to probe lipoic acid metabolism. nih.govnih.govnih.gov The comparison of the effects of these different halogenated analogs can provide further insights into the steric and electronic requirements of the enzyme's active site.
The study of such structural homologies extends beyond just lipoic acid metabolism. Fatty acid esters are a diverse class of molecules with numerous roles in biological systems. nih.gov By creating and studying derivatives with specific modifications, such as the introduction of chlorine atoms, researchers can systematically investigate the structure-function relationships of enzymes involved in fatty acid transport, activation, and modification.
Green Chemistry Principles and Sustainable Synthesis Approaches for Dichlorooctanoate Chemistry
Development of Eco-Friendly Chlorination Reagents and Solvent Systems
The chlorination steps in the synthesis of Methyl 6,8-dichlorooctanoate are critical targets for green innovation. Traditional methods often employ highly reactive and toxic agents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂), which pose significant safety and environmental challenges. thieme-connect.deacsgcipr.org
Eco-Friendly Chlorination Reagents
Recent advancements in chemistry offer a suite of less hazardous chlorinating agents. thieme-connect.comresearchgate.net A key trend is the use of simple, stable chloride salts like sodium chloride (NaCl) or hydrochloric acid (HCl) as the chlorine source, activated through methods like electrochemistry or in conjunction with an oxidizing agent. thieme-connect.dethieme-connect.com Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are also used, but their atom economy can be poor, leading to excessive waste. thieme-connect.de A more promising approach involves catalytic systems that regenerate the active chlorinating species, minimizing stoichiometric waste. researchgate.net For instance, biocatalyzed chlorination using FAD-dependent halogenase enzymes presents a highly specific and environmentally benign, albeit technologically complex, alternative. thieme-connect.deresearchgate.net Another green approach is the use of Chloramine-T under solvent-free conditions, which has proven effective for synthesizing other chloro-substituted heterocyclic compounds. acs.org
Sustainable Solvent Systems
The choice of solvent is paramount, as solvents can constitute up to 90% of the mass in a chemical process and contribute significantly to its environmental impact. nottingham.ac.uk Historically, chlorination reactions were performed in chlorinated solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃), which are now recognized as toxic and environmentally persistent. nottingham.ac.ukacsgcipr.org
Modern green chemistry promotes the use of safer, more sustainable alternatives. nottingham.ac.ukrsc.org Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate, are derived from renewable feedstocks and are often less toxic. nih.gov Acetonitrile (B52724) has been demonstrated as a greener solvent for other reactions like the Steglich esterification, offering comparable yields to traditional chlorinated solvents while being less hazardous. nih.gov For chlorination specifically, ionic liquids have been explored as reaction media that can also act as promoters for the reaction, although their cost and potential toxicity require careful consideration. acsgcipr.org In some cases, eliminating the solvent entirely by conducting reactions in a neat (solvent-free) state is the most sustainable option. acs.orgnih.gov
Table 1: Comparison of Traditional and Eco-Friendly Chlorination Systems
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂), Chlorine gas (Cl₂), Phosphorus pentachloride (PCl₅) thieme-connect.de | NaCl/HCl with electrochemical activation thieme-connect.com, Chloramine-T acs.org, Biocatalysis (Halogenases) thieme-connect.de |
| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Benzene nottingham.ac.ukacsgcipr.org | 2-Methyltetrahydrofuran (2-MeTHF), Acetonitrile nih.gov, Ionic Liquids acsgcipr.org, Water acs.org, or solvent-free conditions acs.org |
| Key Drawbacks | High toxicity, hazardous byproducts, environmental persistence. thieme-connect.denottingham.ac.uk | Higher initial cost, technology readiness, potential for different side-reactions. thieme-connect.comacsgcipr.org |
| Key Advantages | High reactivity, well-established procedures. thieme-connect.de | Reduced toxicity, improved safety, biodegradability, potential for recycling. rsc.orgnih.gov |
Atom Economy and Process Intensification in Dichlorooctanoate Synthesis
Atom Economy
Introduced by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org Reactions with low atom economy generate significant waste, as many of the atoms from the starting materials end up in unwanted byproducts. wikipedia.org
For the synthesis of this compound, a hypothetical route starting from Methyl 7-octenoate could involve an addition reaction with a chlorine source. An ideal addition reaction would have 100% atom economy. nih.gov However, many classical chlorination reactions, such as those using stoichiometric reagents, have poor atom economy. thieme-connect.de
Consider a simplified, hypothetical synthesis using a reagent like sulfuryl chloride (SO₂Cl₂), which is sometimes used for dichlorination:
C₉H₁₆O₂ (Methyl 7-octenoate) + SO₂Cl₂ → C₉H₁₆Cl₂O₂ (this compound) + SO₂
The calculation for atom economy is:
Molecular Weight of this compound (C₉H₁₆Cl₂O₂): ~227.1 g/mol synzeal.com
Molecular Weight of Methyl 7-octenoate (C₉H₁₆O₂): ~156.2 g/mol
Molecular Weight of Sulfuryl Chloride (SO₂Cl₂): ~135.0 g/mol
While 78% may seem reasonable, it still means that over 20% of the reactant mass is converted into a byproduct (sulfur dioxide), which must be managed. Catalytic methods that use a simple chlorine source like HCl with an oxidant like H₂O₂ would have a much higher theoretical atom economy. acsgcipr.org Maximizing atom economy is crucial for creating more sustainable and cost-effective synthetic processes. jk-sci.comjocpr.com
Process Intensification
Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, safer, and more energy-efficient chemical processes. processium.com For an exothermic reaction like chlorination, traditional large batch reactors can suffer from poor heat transfer, leading to dangerous "hot spots" and reduced product selectivity. researchgate.netresearchgate.net
Microreactors and continuous flow chemistry offer a powerful solution. rsc.org By conducting the reaction in small, continuous-flow channels, the surface-area-to-volume ratio is dramatically increased, allowing for superior temperature control and mixing. researchgate.net This enhanced control can lead to higher yields, fewer byproducts, and significantly improved safety. rsc.org A study on the chlorination of 4-nitroaniline (B120555) in a microflow system demonstrated a reaction time of just 1.6 seconds and a space-time yield about 1500 times higher than the traditional batch process. rsc.org Applying similar continuous flow principles to the synthesis of this compound could offer similar benefits, making the process faster, safer, and more efficient. processium.com
Table 2: Comparison of Batch vs. Continuous Flow Processing for Chlorination
| Parameter | Batch Reactor | Continuous Flow (Microreactor) |
|---|---|---|
| Heat Transfer | Poor; risk of hot spots researchgate.net | Excellent; superior temperature control researchgate.net |
| Mixing | Often inefficient, leading to side reactions researchgate.net | Rapid and efficient mixing rsc.org |
| Safety | Higher risk due to large volumes of hazardous materials researchgate.net | Inherently safer due to small reactor volume rsc.org |
| Reaction Time | Longer (hours) researchgate.net | Significantly shorter (seconds to minutes) rsc.org |
| Scalability | Complex; requires redesign of reactor | Simpler; "scaling out" by running multiple reactors in parallel |
| Process Control | Difficult to precisely control | High degree of control over parameters processium.com |
Minimization of Waste Generation and Environmental Impact in Preparative Methods
A primary goal of green chemistry is the prevention of waste, rather than treating it after it has been created. researchgate.netiu.edu The environmental impact of a chemical process can be quantified using metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov
Traditional syntheses of chlorinated compounds often have high E-factors due to the use of stoichiometric reagents, hazardous solvents, and complex workup procedures that generate significant waste streams. thieme-connect.de For example, the use of thionyl chloride for chlorination generates sulfur dioxide and hydrogen chloride as byproducts. iupac.org The subsequent purification steps, such as washing with sodium bicarbonate solution and using drying agents, also contribute to the waste stream. google.com
Strategies for minimizing waste in dichlorooctanoate synthesis include:
Catalyst-based reactions: Using catalytic rather than stoichiometric reagents drastically reduces waste from the reaction itself. researchgate.netnih.gov
Solvent recycling: Choosing solvents that can be easily recovered and reused minimizes solvent waste. alberta.ca
Reducing purification steps: Methodologies that yield a cleaner crude product, such as those possible with highly selective microreactors, reduce the need for extensive purification and the associated waste. nih.govrsc.org
Waste valorization: Exploring potential uses for byproducts. For example, the HCl generated in some chlorination reactions can be captured and used elsewhere, turning a waste product into a valuable commodity. researchgate.net
By integrating eco-friendly reagents, optimizing atom economy, and employing intensified processes, the environmental footprint of producing this compound can be significantly reduced, aligning its synthesis with the principles of modern, sustainable chemistry. alberta.ca
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₆Cl₂O₂ |
| Thionyl chloride | SOCl₂ |
| Chlorine | Cl₂ |
| Sodium chloride | NaCl |
| Hydrochloric acid | HCl |
| N-chlorosuccinimide | C₄H₄ClNO₂ |
| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ |
| Chloramine-T | C₇H₇ClNNaO₂S |
| Carbon tetrachloride | CCl₄ |
| Chloroform | CHCl₃ |
| 2-Methyltetrahydrofuran | C₅H₁₀O |
| Ethyl acetate | C₄H₈O₂ |
| Acetonitrile | C₂H₃N |
| Methyl 7-octenoate | C₉H₁₆O₂ |
| Sulfuryl chloride | SO₂Cl₂ |
| Sulfur dioxide | SO₂ |
| Hydrogen peroxide | H₂O₂ |
| 4-Nitroaniline | C₆H₆N₂O₂ |
Patent Landscape Analysis and Intellectual Property in Dichlorooctanoate Chemistry Academic Perspective
Review of Patented Synthetic Routes and Process Innovations
The synthesis of methyl 6,8-dichlorooctanoate and its ethyl ester counterpart is a well-trodden path in patent literature, primarily driven by the need for efficient and cost-effective production of α-lipoic acid.
A foundational and frequently cited method involves the chlorination of a corresponding 6-hydroxy-8-chloro-octanoic acid ester. google.com A common approach detailed in patents utilizes thionyl chloride, often in the presence of a base like pyridine (B92270), to achieve this transformation. google.comgoogleapis.com One patented process describes the reaction of a lower alkyl 8-chloro-6-hydroxyoctanoate with thionyl chloride to produce the desired lower alkyl 6,8-dichlorooctanoate, which is then isolated. google.com
Innovations in this area have focused on improving yield, safety, and environmental footprint. For instance, a Chinese patent discloses a method for synthesizing ethyl 6,8-dichlorooctanoate using bis(trichloromethyl) carbonate as a chlorinating agent in the presence of N,N-dimethylformamide. google.com This method is presented as an advancement over using thionyl chloride, citing benefits such as a more environmentally friendly process, simpler operation, and higher reaction yields. google.com The process involves dissolving 6-hydroxy-8-chloro-octanoic acid ethyl ester in N,N-dimethylformamide and adding a solution of bis(trichloromethyl) carbonate in an organic solvent like chlorobenzene (B131634) or toluene (B28343). google.com
Another patented route starts from monoethyl adipate, which undergoes a series of reactions to eventually yield ethyl 8-chloro-6-hydroxyoctanoate. googleapis.com This intermediate is then reacted with thionyl chloride to produce ethyl 6,8-dichlorooctanoate. googleapis.comgoogle.com The control of reaction temperature and purification techniques are highlighted as critical factors in these industrial synthesis protocols.
The following table summarizes key patented synthetic approaches for alkyl 6,8-dichlorooctanoates:
| Starting Material | Reagents | Key Process Steps | Patent Reference |
| Lower alkyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride, Pyridine | Reaction with thionyl chloride, isolation of the product. | US2792406A google.com |
| 6-hydroxy-8-chloro-octanoic acid ethyl ester | Bis(trichloromethyl) carbonate, N,N-dimethylformamide | Dropwise addition of chlorinating agent solution, reaction at 50-90°C, neutralization, and distillation. | CN100593534C google.com |
| Monoethyl adipate | Various, including thionyl chloride | Multi-step synthesis to form ethyl 8-chloro-6-hydroxyoctanoate, followed by chlorination. | US2792406A googleapis.com |
| Ethyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride, Benzene, Pyridine (catalyst) | Refluxing the reaction mixture, followed by washing and drying. | US2980716A google.com |
Analysis of Intellectual Property Pertaining to Dichlorooctanoate as a Chemical Intermediate
The patentability of chemical intermediates like this compound is a nuanced area of intellectual property law. While a novel and non-obvious intermediate can be patented in its own right, its value and the strength of its patent protection are often tied to its utility in producing a final, commercially valuable product. jacobacci.com
This highlights a common strategy in chemical patenting: protecting not just the final product, but also key intermediates and the specific process steps involving them. This creates a more robust patent portfolio, making it more difficult for competitors to design around the intellectual property.
The patentability of an intermediate can sometimes be challenged if it is seen as having no other use than in the production of a specific final product. jacobacci.com However, the sheer volume of patents that describe the conversion of 6,8-dichlorooctanoate esters to α-lipoic acid suggests that control over this intermediate is a key strategic goal for manufacturers in this space. The focus of these patents is often on the process of using the dichlorooctanoate, for instance, in a "homogeneous phase one-pot method" to improve efficiency and reduce costs in industrial production. google.com
Academic Insights into Patent Trends in Lipoic Acid Derivative Synthesis
Academic analysis of the patent landscape for lipoic acid and its derivatives reveals a growing interest in this molecule for various therapeutic applications. researchgate.netnih.gov This interest directly fuels innovation and patenting activity around its synthetic precursors, including this compound.
Research indicates a trend towards an increasing number of patents filed and granted for α-lipoic acid formulations for various therapeutic uses. nih.gov This surge in interest in the final product creates a strong incentive for research and development into more efficient and enantioselective synthetic routes. The synthesis of the biologically active R-(+)-α-lipoic acid is of particular interest. rsc.orggoogle.com Patents in this area often focus on methods for obtaining the enantiomerically pure form, which can involve the resolution of racemic mixtures or the stereospecific synthesis from chiral precursors. rsc.orggoogle.com
Furthermore, the academic literature discusses the development of novel lipoic acid derivatives and conjugates to enhance its therapeutic properties. researchgate.netresearchgate.netgoogle.comgoogle.com These efforts often require versatile and efficient access to the core lipoic acid structure, further underscoring the importance of optimized synthetic routes starting from intermediates like this compound.
The patent trends also reflect a move towards more sustainable and "green" chemistry. As seen in the Chinese patent utilizing bis(trichloromethyl) carbonate, there is a clear drive to replace hazardous reagents like thionyl chloride with more environmentally benign alternatives. google.com This aligns with broader trends in the chemical industry to develop manufacturing processes that are safer and have a lower environmental impact.
Emerging Research Avenues and Future Directions in Methyl 6,8 Dichlorooctanoate Chemistry
Design and Synthesis of Novel Dichlorooctanoate Derivatives with Tunable Reactivity
The core structure of methyl 6,8-dichlorooctanoate offers multiple sites for chemical modification, making it an attractive scaffold for creating a library of new molecules with tailored properties. The ester group and the two chlorine atoms at the 6- and 8-positions serve as reactive handles for synthetic chemists. The primary goal in designing novel derivatives is to modulate the compound's reactivity, solubility, and biological interactions. For instance, analogs of the parent compound are used to probe metabolic pathways and enzyme activity. researchgate.net
Research into the synthesis of similar compounds, such as ethyl 6,8-dichlorooctanoate, provides a blueprint for creating these new derivatives. A common synthetic route involves the chlorination of a hydroxyl precursor. One patented method details the conversion of ethyl 6-hydroxy-8-chlorooctanoate to ethyl 6,8-dichlorooctanoate using bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent in the presence of N,N-dimethylformamide (DMF). google.com This approach is presented as a safer and more environmentally friendly alternative to traditional reagents like thionyl chloride. google.com The reaction conditions can be fine-tuned to achieve high yields and purity, as demonstrated by various examples in the patent literature. google.com
These synthetic strategies are directly adaptable for producing a wide array of derivatives. By varying the starting alcohol (e.g., methanol (B129727), propanol, etc.), a series of alkyl 6,8-dichlorooctanoates can be generated. Furthermore, the chlorine atoms can be substituted by other nucleophiles to introduce different functionalities, such as azides, amines, or thiols, thereby creating derivatives with significantly different chemical and physical properties. The design of such derivatives is often guided by computational modeling to predict their efficacy and interaction with biological targets, a strategy successfully employed in the discovery of other novel bioactive compounds. mdpi.com
| Example | Starting Material | Chlorinating Agent System | Solvent | Temp. (°C) | Time (h) | Molar Yield (%) | Purity (%) |
| 1 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate / N,N-Dimethylformamide | Chlorobenzene (B131634) | 70-75 | 6 | 94.7 | 98.5 |
| 2 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate / N,N-Dimethylformamide | Toluene (B28343) | 55-60 | 7 | 85.1 | 97.5 |
| 3 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate / N,N-Dimethylformamide | Ethyl Acetate | 60-65 | 7 | 91.9 | 97.9 |
| 4 | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate / N,N-Dimethylformamide | Cyclohexane | 75-80 | 2 | 86.1 | 97.8 |
This table summarizes data from a patented synthesis of Ethyl 6,8-dichlorooctanoate, illustrating how reaction parameters can be tuned to optimize the synthesis of dichlorooctanoate derivatives. google.com
Integration of Continuous Flow Chemistry and Automated Synthesis Technologies
The synthesis of this compound and its derivatives is poised for a technological revolution through the adoption of continuous flow chemistry and automated synthesis platforms. wikipedia.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govazolifesciences.com
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This approach provides superior heat and mass transfer, allowing for reactions to be conducted safely at higher temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov For the synthesis of dichlorooctanoates, a flow process would involve pumping the precursor (e.g., methyl 6-hydroxy-8-chlorooctanoate) and the chlorinating agent solution through a T-mixer and into a heated reactor coil. nih.gov The short residence time and precise temperature control minimize the formation of byproducts. nih.gov This method is particularly advantageous when using hazardous reagents or when dealing with exothermic reactions.
Automated synthesis platforms can further enhance this process by integrating robotics and software to control the entire workflow, from reagent preparation to product purification and analysis. sigmaaldrich.commit.edu An automated system can systematically explore a wide range of reaction conditions (e.g., temperature, flow rate, reagent stoichiometry) to rapidly identify the optimal parameters for synthesizing a specific dichlorooctanoate derivative. beilstein-journals.org This high-throughput screening capability accelerates the discovery of new compounds and the optimization of their production. beilstein-journals.org The combination of flow chemistry with artificial intelligence and in-line analytical techniques (like NMR or MS) represents the frontier of autonomous chemical synthesis, promising to make the production of complex molecules like novel dichlorooctanoate derivatives more efficient and reproducible. azolifesciences.combeilstein-journals.org
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Automated Flow Synthesis |
| Process | Reagents are mixed in a single vessel and reacted for a set time. | Reagents are continuously pumped and mixed in a reactor. nih.gov | Computer-controlled, continuous process with integrated optimization algorithms. wikipedia.orgmit.edu |
| Safety | Lower; risk of thermal runaway in large-scale exothermic reactions. | Higher; small reaction volume and excellent heat exchange prevent overheating. nih.gov | Highest; minimal human intervention and real-time monitoring. |
| Scalability | Difficult; requires re-engineering of reactors and processes. | Simple; achieved by running the system for a longer duration ("scaling out"). nih.gov | Inherently scalable and optimized for production. |
| Consistency | Variable; subject to mixing efficiency and heat transfer issues. | High; precise control over reaction parameters ensures uniform product quality. nih.gov | Very high; computer control ensures reproducibility. |
| Optimization | Slow and labor-intensive; one experiment at a time. | Faster than batch, but still requires manual adjustment. | Rapid; autonomous systems can test hundreds of conditions automatically. beilstein-journals.org |
Exploration of Materials Science Applications Derived from the Dichlorooctanoate Scaffold
Beyond its role as a synthetic intermediate, the dichlorooctanoate scaffold holds untapped potential as a building block for novel materials. interesjournals.org In materials science, a "scaffold" refers to a fundamental molecular framework upon which larger structures, such as polymers or functional surfaces, can be built. nih.govresearchgate.net The bifunctional nature of this compound—possessing reactive sites at both the ester group and the two chlorine atoms—makes it a candidate for creating advanced materials with tailored properties.
The most direct application lies in polymer chemistry. Bifunctional monomers are the cornerstone of step-growth polymerization. The dichlorooctanoate structure could theoretically be used to synthesize novel polyesters or other polymers. For example, after hydrolysis of the methyl ester to a carboxylic acid, the resulting 6,8-dichlorooctanoic acid could be polymerized with diols or diamines. The two chlorine atoms along the polymer backbone would be unique features, imparting properties such as increased flame retardancy or providing reactive sites for post-polymerization modification. This would allow for the grafting of other polymer chains or functional molecules, creating materials with complex architectures and functionalities.
Another promising avenue is in the surface modification of biomaterials. Scaffolds used in tissue engineering often require surface functionalization to improve biocompatibility and guide cell growth. mostwiedzy.plnih.gov The dichlorooctanoate molecule could be covalently attached to the surface of a biomaterial scaffold, using one of its reactive sites. The remaining functional groups could then be used to attach bioactive molecules, such as peptides or growth factors, creating a microenvironment that promotes tissue regeneration. nih.gov While these applications are currently theoretical, the fundamental chemistry of the dichlorooctanoate scaffold provides a strong basis for its exploration in the development of next-generation polymers and functional materials.
| Potential Application Area | Role of Dichlorooctanoate Scaffold | Desired Material Property |
| Polymer Synthesis | Bifunctional monomer for step-growth polymerization. | Creation of novel polyesters or polyamides with chlorine atoms along the backbone. |
| Functional Coatings | Building block for creating thin films on surfaces. | Enhanced flame retardancy, altered surface energy, or reactive handles for further functionalization. |
| Biomaterial Modification | Linker molecule to attach bioactive agents to tissue engineering scaffolds. nih.gov | Improved biocompatibility, targeted cell adhesion, and controlled release of therapeutic agents. nih.gov |
| Cross-linked Materials | Cross-linking agent for creating polymer networks. | Increased mechanical strength, thermal stability, and controlled swelling properties. |
Q & A
Q. What are the key considerations in synthesizing Ethyl 6,8-dichlorooctanoate for use as a lipoic acid intermediate?
Ethyl 6,8-dichlorooctanoate is synthesized via mono-esterification of adipic acid with ethanol, followed by chlorination steps. Critical factors include reaction stoichiometry, temperature control during chlorination, and purification techniques to minimize byproducts. Evidence from industrial synthesis protocols highlights its role as a precursor to lipoic acid, requiring sequential reactions such as thionation to form the dithiolane ring structure .
Table 1: Key Steps in Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Mono-esterification | Adipic acid, ethanol, acid catalyst | Forms ethyl adipate |
| Chlorination | Cl₂ or SOCl₂, controlled temperature | Introduces Cl atoms at positions 6 and 8 |
| Thionation | H₂S or Lawesson’s reagent | Converts ester to thioester for lipoic acid synthesis |
Q. How is Ethyl 6,8-dichlorooctanoate characterized post-synthesis?
Post-synthesis characterization involves:
- NMR Spectroscopy : Key peaks include δ4.10 (m, 1H, ester CH₂), 2.37 (t, 2H, Cl-adjacent CH₂), and 1.65 (m, 3H, aliphatic chain protons) .
- HRMS : Expected [M+Na]⁺ at m/z 235.0277 (observed: 235.0269) confirms molecular formula C₈H₁₄O₂Cl₂ .
- Physical Properties : Density (1.094 g/cm³), boiling point (288.5°C), and vapor pressure (0.00233 mmHg at 25°C) .
Q. What are the optimal conditions for hydrolyzing Ethyl 6,8-dichlorooctanoate to its acid form?
Hydrolysis is achieved using LiOH in a 50:50 ethanol/water mixture at room temperature. The reaction is monitored via TLC (CH₂Cl₂ mobile phase) and typically completes in 2 hours. Post-reaction, acidification to pH 2 with HCl extracts 6,8-dichlorooctanoic acid in 88% yield .
Advanced Research Questions
Q. How does 6,8-dichlorooctanoate serve as a non-redox active analog in studying lipoylation enzymes?
6,8-Dichlorooctanoate (6,8-diClO) mimics reduced lipoate (dihydrolipoate) but lacks redox activity due to chlorine substitutions. It is used to probe enzyme mechanisms in Plasmodium falciparum and Mycoplasma hyopneumoniae. For example:
- LipL1/LipL2 Ligases : These enzymes attach 6,8-diClO to mitochondrial proteins (e.g., H-protein) independent of redox conditions, unlike natural lipoate .
- Growth Inhibition : In M. hyopneumoniae, 6,8-diClO disrupts lipoate metabolism, arresting growth in vitro .
Table 2: Comparative Activity of Lipoate Analogs
| Analog | Redox Activity | Enzyme Compatibility | Observed Effect |
|---|---|---|---|
| Lipoate | Yes | LipL1/LipL2 | Redox-dependent modification |
| 6,8-diClO | No | LipL1/LipL2 | Redox-independent modification |
| 8-Bromooctanoate | No | Partial | Reduced enzyme activity |
Q. What experimental approaches validate the specificity of 6,8-dichlorooctanoate in protein modification studies?
Specificity is validated via:
- Western Blotting : Custom α-6,8-diClO antiserum shows minimal cross-reactivity with lipoate-modified proteins. Parallel assays using α-LA antibodies confirm target-specific labeling .
- Enzyme Assays : LipL1/LipL2 mutants (e.g., LipL1K160A) lose activity toward 6,8-diClO, confirming catalytic specificity .
- Redox Manipulation : Reactions conducted under varying DTT/TCEP conditions demonstrate that 6,8-diClO modification is unaffected by redox environment, unlike lipoate .
Q. How can researchers design experiments to test the metabolic role of 6,8-dichlorooctanoate in bacterial systems?
- Gene Knockout Models : Use CRISPR or lambda Red recombinase systems (e.g., in E. coli) to disrupt lipoate ligase genes (e.g., lipL1). Compare growth in media supplemented with lipoate vs. 6,8-diClO .
- Metabolic Profiling : LC-MS or NMR tracks incorporation of 6,8-diClO into acetyl-CoA dehydrogenase complexes.
- Inhibitor Studies : Co-administer 6,8-diClO with lipoic acid analogs to assess competitive inhibition in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
